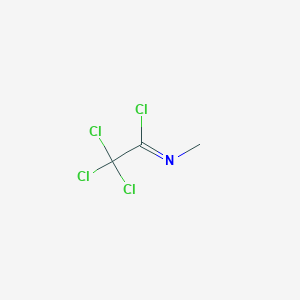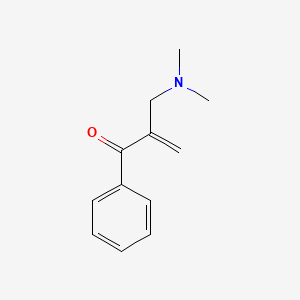
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides It is characterized by the presence of a trichloromethyl group and an imidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with methylamine in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction proceeds under controlled conditions to ensure the formation of the desired imidoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of imidate esters or amides.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield trichloroacetamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Chlorinating Agents: Phosphorus pentachloride, thionyl chloride
Hydrolysis Conditions: Aqueous base or water
Major Products Formed:
- Substituted imidoyl chlorides
- Imidate esters
- Amides
- Trichloroacetamide
Scientific Research Applications
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the reactivity and interactions of imidoyl chlorides with biological molecules.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride involves its reactivity with nucleophiles. The imidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Trichloroacetonitrile: A precursor in the synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride.
Trichloroacetamide: A hydrolysis product of the compound.
Imidoyl Chlorides: Other imidoyl chlorides with different substituents.
Uniqueness: this compound is unique due to its specific combination of a trichloromethyl group and an imidoyl chloride functional group. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
57182-16-8 |
|---|---|
Molecular Formula |
C3H3Cl4N |
Molecular Weight |
194.9 g/mol |
IUPAC Name |
2,2,2-trichloro-N-methylethanimidoyl chloride |
InChI |
InChI=1S/C3H3Cl4N/c1-8-2(4)3(5,6)7/h1H3 |
InChI Key |
WGBRKOAOIAXHRL-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)










![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)

